molecular formula C28H27F3N2OS2 B11518128 7-tert-butyl-3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

7-tert-butyl-3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11518128
M. Wt: 528.7 g/mol
InChI Key: WLSVYZPPIRAJLC-UHFFFAOYSA-N
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Description

The compound 7-(tert-butyl)-3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a tetrahydrobenzothieno ring fused with a pyrimidine ring, and various substituents such as tert-butyl, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(tert-butyl)-3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

  • Formation of the Benzothieno Ring : The initial step involves the construction of the benzothieno ring system through a cyclization reaction. This can be achieved by reacting a suitable thiophene derivative with a halogenated benzene compound under basic conditions.
  • Introduction of the Pyrimidine Ring : The next step involves the formation of the pyrimidine ring by reacting the benzothieno intermediate with a suitable amidine or guanidine derivative under acidic or basic conditions.
  • Substitution Reactions : The tert-butyl, phenyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the tert-butyl group can be introduced via Friedel-Crafts alkylation, while the phenyl and trifluoromethyl groups can be introduced through nucleophilic aromatic substitution reactions.
  • Final Assembly : The final step involves the coupling of the benzylsulfanyl group to the intermediate compound, typically through a thiol-ene reaction or a similar coupling reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 7-(tert-butyl)-3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
  • Substitution : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
  • Coupling Reactions : The benzylsulfanyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
  • Reduction : Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
  • Substitution : Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
  • Coupling Reactions : Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

7-(tert-butyl)-3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications, including:

  • Chemistry : The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
  • Biology : It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
  • Medicine : The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
  • Industry : It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by binding to receptor sites.

Comparison with Similar Compounds

7-(tert-butyl)-3-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can be compared with other benzothienopyrimidine derivatives, such as:

  • 7-(tert-butyl)-3-phenyl-2-{[3-(methyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 7-(tert-butyl)-3-phenyl-2-{[3-(chloromethyl)benzyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

The uniqueness of the compound lies in the presence of the trifluoromethyl group, which imparts specific chemical properties such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C28H27F3N2OS2

Molecular Weight

528.7 g/mol

IUPAC Name

7-tert-butyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C28H27F3N2OS2/c1-27(2,3)18-12-13-21-22(15-18)36-24-23(21)25(34)33(20-10-5-4-6-11-20)26(32-24)35-16-17-8-7-9-19(14-17)28(29,30)31/h4-11,14,18H,12-13,15-16H2,1-3H3

InChI Key

WLSVYZPPIRAJLC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=CC=C4)C(F)(F)F)C5=CC=CC=C5

Origin of Product

United States

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